molecular formula C22H38N2O B14412234 N,N-Dioctylpyridine-3-carboxamide CAS No. 84678-87-5

N,N-Dioctylpyridine-3-carboxamide

Cat. No.: B14412234
CAS No.: 84678-87-5
M. Wt: 346.5 g/mol
InChI Key: HLPPVGDNEIRCRY-UHFFFAOYSA-N
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Description

N,N-Dioctylpyridine-3-carboxamide: is an organic compound belonging to the class of carboxamides It is characterized by the presence of a pyridine ring substituted with a carboxamide group and two octyl chains

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dioctylpyridine-3-carboxamide typically involves the amidation of pyridine-3-carboxylic acid with dioctylamine. The reaction is usually carried out in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxylic acid group. The reaction is conducted under anhydrous conditions and at elevated temperatures to ensure complete conversion to the desired amide product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: N,N-Dioctylpyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N-Dioctylpyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dioctylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its biological activity may be attributed to its ability to interact with cellular components, disrupting normal cellular functions and leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

  • N,N-Dioctylpyridine-2-carboxamide
  • N,N-Dioctylpyridine-4-carboxamide
  • N,N-Dioctylpyridine-3,5-dicarboxamide

Comparison: N,N-Dioctylpyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards metal ions and biological targets, making it a valuable compound for specific applications .

Properties

CAS No.

84678-87-5

Molecular Formula

C22H38N2O

Molecular Weight

346.5 g/mol

IUPAC Name

N,N-dioctylpyridine-3-carboxamide

InChI

InChI=1S/C22H38N2O/c1-3-5-7-9-11-13-18-24(19-14-12-10-8-6-4-2)22(25)21-16-15-17-23-20-21/h15-17,20H,3-14,18-19H2,1-2H3

InChI Key

HLPPVGDNEIRCRY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CCCCCCCC)C(=O)C1=CN=CC=C1

Origin of Product

United States

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